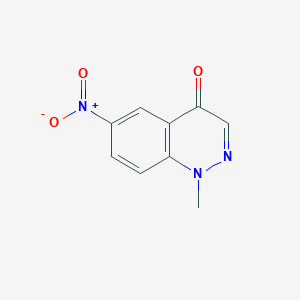
1-Methyl-6-nitrocinnolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-6-nitrocinnolin-4-one is a heterocyclic compound that belongs to the cinnoline family It is characterized by a cinnoline core structure with a methyl group at the 1-position and a nitro group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-6-nitrocinnolin-4-one typically involves the nitration of 1-Methylcinnolin-4-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of the nitro group at the 6-position. The reaction conditions, such as temperature and reaction time, are crucial to achieving high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1-Methyl-6-nitrocinnolin-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products Formed:
- Reduction of the nitro group yields 1-Methyl-6-aminocinnolin-4-one.
- Substitution reactions yield various 6-substituted derivatives depending on the nucleophile used.
- Oxidation of the methyl group yields 1-Carboxy-6-nitrocinnolin-4-one.
科学研究应用
1-Methyl-6-nitrocinnolin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development. It can be used in the synthesis of potential antimicrobial, anticancer, or anti-inflammatory agents.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents targeting specific biological pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure and functional groups.
作用机制
The mechanism of action of 1-Methyl-6-nitrocinnolin-4-one and its derivatives depends on their specific biological targets. For example, if a derivative exhibits antimicrobial activity, it may act by inhibiting bacterial enzymes or disrupting cell membrane integrity. The nitro group can undergo bioreduction in microbial cells, leading to the formation of reactive intermediates that damage cellular components. In the case of anticancer activity, the compound may interfere with DNA replication or induce apoptosis in cancer cells.
相似化合物的比较
1-Methyl-6-nitrocinnolin-4-one can be compared with other cinnoline derivatives such as:
1-Methylcinnolin-4-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitrocinnolin-4-one: Lacks the methyl group, which may affect its solubility and reactivity.
1-Methyl-3-nitrocinnolin-4-one: Has the nitro group at the 3-position, leading to different chemical and biological properties.
The presence of both the methyl and nitro groups in this compound makes it unique in terms of its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical modifications and biological activities.
属性
分子式 |
C9H7N3O3 |
|---|---|
分子量 |
205.17 g/mol |
IUPAC 名称 |
1-methyl-6-nitrocinnolin-4-one |
InChI |
InChI=1S/C9H7N3O3/c1-11-8-3-2-6(12(14)15)4-7(8)9(13)5-10-11/h2-5H,1H3 |
InChI 键 |
ZHSUQNYXDKAEGT-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


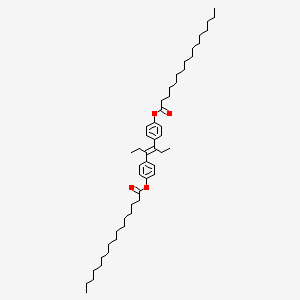
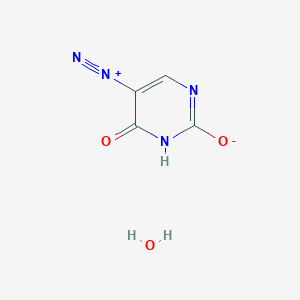
![1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B13771189.png)
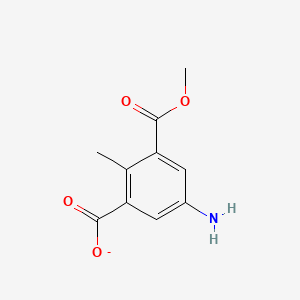
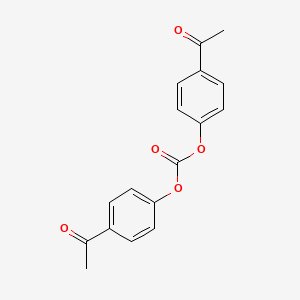
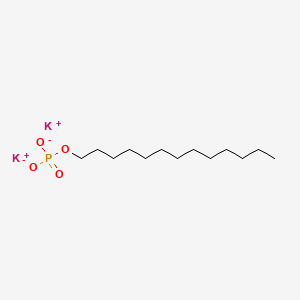


![2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13771213.png)
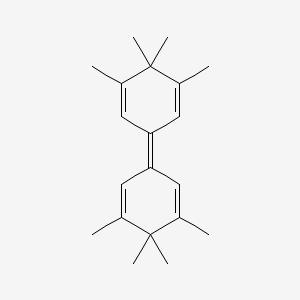
![N'-benzyl-N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13771232.png)

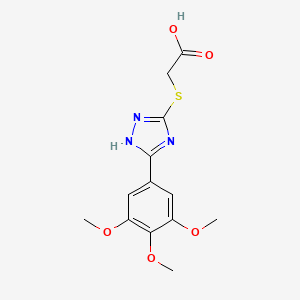
![1-Naphthalenesulfonic acid, 3-hydroxy-7-[(4-nitrobenzoyl)amino]-](/img/structure/B13771242.png)
